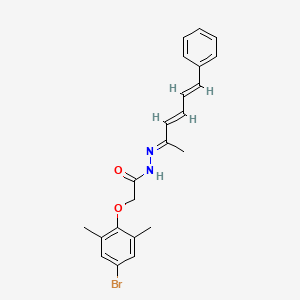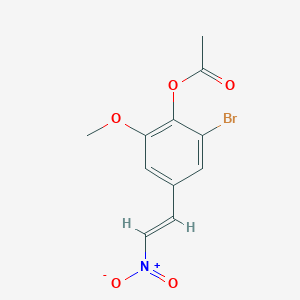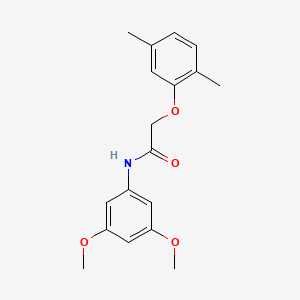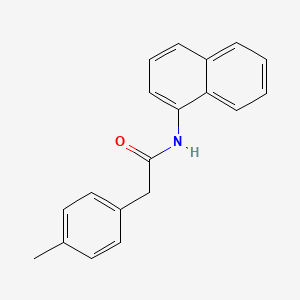
2-oxo-2-phenylethyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-phenylethyl 3-phenylacrylate, also known as Cinnamyl acrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a sweet, floral scent. Cinnamyl acrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is not fully understood. However, it is believed to act as a ligand for certain proteins and enzymes. It may also interact with cell membranes and affect their properties.
Biochemical and Physiological Effects:
This compound acrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate in scientific research. One area of interest is the development of new drugs based on the structure of this compound acrylate. Another area of interest is the study of its effects on different cell types, such as cancer cells and stem cells. It may also be useful in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, this compound acrylate is a versatile compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Its biochemical and physiological effects are still being studied, and there are many future directions for its use in various fields of research.
合成方法
2-oxo-2-phenylethyl 3-phenylacrylate acrylate can be synthesized by the reaction of cinnamyl alcohol and acryloyl chloride in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.
科学研究应用
2-oxo-2-phenylethyl 3-phenylacrylate acrylate is used in various fields of scientific research. In organic chemistry, it is used as a starting material for the synthesis of other compounds. It is also used as a building block for the preparation of polymers and copolymers. In biochemistry, it is used as a probe to study enzyme kinetics and protein-ligand interactions. In pharmacology, it is used to study the mechanism of action of drugs and to develop new drugs.
属性
IUPAC Name |
phenacyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJJJVOBXFUAG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)


